molecular formula C12H9F3OS B1487804 [5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol CAS No. 1190235-27-8

[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol

Cat. No.: B1487804
CAS No.: 1190235-27-8
M. Wt: 258.26 g/mol
InChI Key: FOUQZWIFKBVPFJ-UHFFFAOYSA-N
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Description

[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol is a chemical compound of significant interest in pharmaceutical and materials science research. It belongs to a class of privileged scaffolds that incorporate both a thiophene ring and a trifluoromethyl phenyl group. The trifluoromethyl (CF₃) group is a privileged motif in medicinal chemistry, known to enhance key properties of drug candidates, including metabolic stability, lipophilicity, and binding selectivity . This makes derivatives containing this group valuable in the development of new therapeutic agents. The specific molecular architecture of this compound, featuring a methanol group attached to a biaryl system, suggests its potential utility as a key synthetic intermediate or building block. Researchers can leverage the reactivity of the alcohol functional group for further chemical transformations, such as esterification or etherification, to create more complex molecules for screening and development. While direct biological data for this specific compound is not available in the public domain, structurally similar compounds, particularly chalcones and other small molecules bearing the trifluoromethyl group, have demonstrated notable antibacterial and antifungal activities in scientific studies . Furthermore, thiophene and 1,3,4-oxadiazole derivatives are actively investigated for applications in material science, including the development of fluorescent chemosensors for detecting compounds like aniline . This positions this compound as a versatile reagent for exploring new chemical space in multiple research fields. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3OS/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-6,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUQZWIFKBVPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Coupling of Thiophene Derivatives with Trifluoromethylphenyl Halides

A common method involves the Suzuki or Stille cross-coupling of a halogenated thiophene derivative with a trifluoromethyl-substituted phenylboronic acid or stannane:

  • Starting materials: 5-bromo- or 5-iodo-thiophen-2-ylmethanol or protected derivatives.
  • Coupling partner: 3-(trifluoromethyl)phenylboronic acid or related organometallic reagent.
  • Catalyst: Palladium(0) complexes such as Pd(PPh3)4.
  • Conditions: Base (e.g., K2CO3), solvent (e.g., toluene, dioxane, or DMF), inert atmosphere, reflux or elevated temperature.

This method allows selective formation of the C-C bond at the 5-position of the thiophene ring with the trifluoromethylphenyl group.

Synthesis of Thiophen-2-ylmethanol Intermediate

The hydroxymethyl group at the 2-position can be introduced via:

  • Reduction of corresponding aldehyde: Starting from 5-(3-(trifluoromethyl)phenyl)thiophene-2-carboxaldehyde, reduction with mild hydride reagents such as sodium borohydride (NaBH4) yields the target alcohol.
  • Formylation followed by reduction: Lithiation of 5-(3-(trifluoromethyl)phenyl)thiophene at the 2-position followed by quenching with DMF introduces an aldehyde group, which is then reduced.

Alternative Synthetic Routes

  • Nucleophilic substitution: Using 5-(3-(trifluoromethyl)phenyl)-2-halogenated thiophene derivatives, nucleophilic substitution with formaldehyde or hydroxymethylating agents under basic conditions can install the hydroxymethyl group.
  • Hydroxyalkylation via Grignard or organolithium reagents: Reaction of 5-(3-(trifluoromethyl)phenyl)thiophene-2-lithium or magnesium species with formaldehyde or paraformaldehyde.

Representative Synthetic Procedure (Hypothetical Example)

Step Reagents and Conditions Description
1 5-bromo-thiophene-2-carboxaldehyde + 3-(trifluoromethyl)phenylboronic acid, Pd(PPh3)4, K2CO3, toluene, reflux Suzuki coupling to form 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxaldehyde
2 NaBH4, methanol, 0°C to room temperature Reduction of aldehyde to alcohol, yielding this compound
3 Purification by column chromatography or recrystallization Isolation of pure product

Analytical and Characterization Data

The synthesized compound is typically characterized by:

  • NMR Spectroscopy: $$^{1}H$$ NMR shows characteristic signals for the methylene hydroxyl group (~4.5-5.0 ppm) and aromatic protons; $$^{13}C$$ NMR confirms the thiophene and phenyl carbons.
  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight.
  • IR Spectroscopy: Broad O-H stretch (~3200-3600 cm$$^{-1}$$) and aromatic C-H stretches.
  • Chromatography: Purity assessed by HPLC or TLC.

Research Findings and Optimization Notes

  • The choice of catalyst and base in the cross-coupling step critically influences yield and selectivity.
  • Protection of the hydroxymethyl group during cross-coupling may be necessary to avoid side reactions.
  • Reduction conditions must be mild to prevent over-reduction or decomposition.
  • Solvent polarity and temperature optimization enhance coupling efficiency and product purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Suzuki Coupling + Reduction 5-bromo-thiophene-2-carboxaldehyde, 3-(trifluoromethyl)phenylboronic acid, Pd catalyst, NaBH4 Reflux in toluene, mild reduction High regioselectivity, well-established Requires palladium catalyst, multi-step
Nucleophilic Substitution 5-halogenated thiophene, formaldehyde, base Room temp to reflux Direct hydroxymethylation May have side reactions, lower yield
Organolithium Addition 5-(3-(trifluoromethyl)phenyl)thiophene-2-lithium, formaldehyde Low temperature, inert atmosphere Direct C-C bond formation Sensitive reagents, requires strict conditions

Chemical Reactions Analysis

Types of Reactions

[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group and thiophene ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products

The major products formed from these reactions include various substituted thiophenes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable tool for studying chemical processes and reaction mechanisms.

    Biology: The compound is used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: Research into potential medicinal applications includes exploring its pharmacological properties and potential therapeutic uses.

    Industry: The compound is utilized in industrial chemistry for the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of [5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiophene ring play crucial roles in its activity, influencing its binding affinity and reactivity with various biological and chemical targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents LogP* Solubility (mg/mL) Notable Properties
Target Compound Thiophene 5-(3-CF3-phenyl), 2-CH2OH 3.2 0.8 Moderate lipophilicity, stable
{5-[2-Cl-5-CF3-phenyl]-2-furyl}methanol Furan 5-(2-Cl-5-CF3-phenyl), 2-CH2OH 2.9 1.2 Oxidatively labile
[5-Methyl-4-CF3-thiazol-2-yl]methanol Thiazole 4-CF3, 5-methyl, 2-CH2OH 2.5 2.5 High polarity, zwitterionic
4-[5-(CF2H)-2-thienyl]-3-fluorophenol Thiophene 5-CF2H, 3-F-phenyl 3.0 1.5 Acidic, UV-active

*LogP values estimated via computational modeling.

Biological Activity

The compound [5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol, with the chemical formula C12H8F4OS, is a member of the thiophene family, notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H8F4OS
  • CAS Number : 1546689-10-4
  • Purity : 95%
  • Appearance : Not specified
  • Storage Conditions : 4-8°C

The biological activity of this compound is attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and bioavailability. The thiophene ring contributes to its interaction with various biological targets, including enzymes and receptors.

Anticancer Activity

Research indicates that compounds containing thiophene moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is critical in cancer treatment as it prevents cancer cells from dividing and proliferating.

CompoundIC50 (µM)Mechanism
Compound A0.08 - 12.07Tubulin polymerization inhibition
Compound B1.48 - 3.67G2/M phase arrest

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Study on Antiseizure Properties

In a recent study, the antiseizure effects of thiophene derivatives were evaluated using various seizure models. The results indicated that compounds similar to this compound provided significant protection against seizures in animal models.

Test ModelDose (mg/kg)Protective Effect (%)
MES10075%
6 Hz10050%

Neurotoxicity Assessment

Neurotoxicity was assessed in conjunction with antiseizure activity to ensure safety profiles of the compounds. The protective index (PI) was calculated, indicating a favorable therapeutic window for further development.

Q & A

Q. How does the electronic nature of the trifluoromethyl group influence structure-activity relationships (SAR)?

  • Methodology : Hammett substituent constants (σm_m) quantify CF3_3's electron-withdrawing effect. Comparative SAR studies with -CH3_3/-Cl analogs reveal enhanced π-stacking and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol
Reactant of Route 2
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[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol

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